molecular formula C18H12B2S6 B14201674 2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole CAS No. 918897-57-1

2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole

Cat. No.: B14201674
CAS No.: 918897-57-1
M. Wt: 442.3 g/mol
InChI Key: JSRRKIQIOQNBOS-UHFFFAOYSA-N
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Description

2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole is a complex organic compound characterized by the presence of benzodithiaborole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole typically involves multi-step organic reactions. The process begins with the preparation of the benzodithiaborole moiety, followed by its attachment to the phenyl ring through a sulfanyl linkage. Common reagents used in these reactions include boronic acids, thiols, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole exerts its effects involves interactions with molecular targets and pathways. The benzodithiaborole groups can interact with biological molecules, potentially inhibiting or modulating their activity. These interactions are mediated through the compound’s ability to form stable complexes with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole is unique due to the presence of two benzodithiaborole groups, which confer distinct chemical and physical properties.

Properties

CAS No.

918897-57-1

Molecular Formula

C18H12B2S6

Molecular Weight

442.3 g/mol

IUPAC Name

2-[2-(1,3,2-benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole

InChI

InChI=1S/C18H12B2S6/c1-2-8-14-13(7-1)21-19(22-14)25-17-11-5-6-12-18(17)26-20-23-15-9-3-4-10-16(15)24-20/h1-12H

InChI Key

JSRRKIQIOQNBOS-UHFFFAOYSA-N

Canonical SMILES

B1(SC2=CC=CC=C2S1)SC3=CC=CC=C3SB4SC5=CC=CC=C5S4

Origin of Product

United States

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